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Compound of Interest

Compound Name: CCT245232

Cat. No.: B15143404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of
CCT245737, also known as SRA737, a potent and orally active inhibitor of Checkpoint Kinase
1 (CHK1). Given the potential for user query error, this guide also includes comparative data for
the structurally related CHKL1 inhibitor, CCT244747. This document is intended to serve as a
comprehensive resource, detailing quantitative selectivity data, experimental methodologies,
and the relevant signaling pathways.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the
DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is
activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest,
allowing time for DNA repair. In many cancers, the G1 checkpoint is abrogated, rendering them
highly dependent on the S and G2/M checkpoints, which are controlled by CHK1. Therefore,
inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-
damaging agents. CCT245737 (SRA737) is a clinical development candidate that has
demonstrated significant preclinical activity.[1][2]

Quantitative Kinase Selectivity Profile of CCT245737
(SRA737)
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CCT245737 is a highly potent inhibitor of human CHK1 with a reported IC50 value of
approximately 1.4 nM.[1][3] Its selectivity has been assessed against a broad panel of kinases,
demonstrating a favorable profile with significant selectivity for CHK1 over other kinases,
including the closely related CHK2 and various cyclin-dependent kinases (CDKSs).

An initial screening of CCT245737 at a concentration of 10 uM against a panel of 124 kinases
revealed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[1][4]
Further dose-response experiments determined the IC50 values for these potential off-targets,
highlighting the compound's high degree of selectivity.

Fold

Kinase Target IC50 (nM) Selectivity vs. Assay Type Reference
CHK1

CHK1 1.4 1 EZ Reader || [1]13]

CHK2 9,030 >6,450 33P Radiometric [1][3]

CDK1 1,260 - 2,440 >900 33P Radiometric [1][3]

ERKS 130 93 33P Radiometric [11[4]

PKD1 298 213 33P Radiometric [1][4]

RSK1 362 259 33P Radiometric  [1][4]

RSK2 361 258 33P Radiometric [11[4]

Table 1: Biochemical selectivity profile of CCT245737 (SRA737) against its primary target
CHK1 and key off-target kinases.

Comparative Selectivity Profile of CCT244747

CCT244747 is another potent and selective CHK1 inhibitor, with a reported IC50 of 8 nM.[5][6]
Similar to CCT245737, it exhibits high selectivity against CHK2 and CDK1.
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Fold
Kinase Target IC50 (nM) Selectivity vs. Assay Type Reference
CHK1
Microfluidic
CHK1 8 1 - _ [6]
Mobility Shift
CHK2 >10,000 >1,250 DELFIA [5][7]
CDK1 >10,000 >1,250 DELFIA [5][7]
FLT3 600 75 Not Specified [5][6]

Table 2: Biochemical selectivity profile of CCT244747.

Experimental Protocols

The determination of the kinase selectivity profile of CCT245737 and CCT244747 involved a
combination of biochemical and cellular assays.

Biochemical Kinase Assays

1. EZ Reader Il Assay (for CCT245737 CHK1 IC50): This is a microfluidic-based assay that
measures the enzymatic activity of kinases. The principle involves the separation of a
fluorescently labeled substrate from its phosphorylated product. The extent of phosphorylation
is quantified by measuring the fluorescence of the product. The IC50 value is determined by
measuring the inhibition of kinase activity at various concentrations of the inhibitor.

2. 33P Radiometric Assay (for CCT245737 off-target IC50s): This is a traditional and robust
method for measuring kinase activity. The assay measures the transfer of a radiolabeled
phosphate group (from [y-33P]ATP) to a kinase substrate. The reaction mixture is then spotted
onto a filter membrane which captures the phosphorylated substrate. Unreacted [y-33P]ATP is
washed away, and the radioactivity on the filter is measured to quantify kinase activity.

3. Microfluidic Mobility Shift Assay (for CCT244747 CHK1 IC50): Similar to the EZ Reader Il
assay, this method separates a fluorescently labeled phosphorylated peptide from the
unphosphorylated substrate in a microfluidic device. The change in mobility upon
phosphorylation allows for quantification of the kinase activity.[8]
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4. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) (for CCT244747 off-
target IC50s): This is a time-resolved fluorescence resonance energy transfer (TR-FRET)
based assay. It typically uses a europium chelate-labeled antibody that recognizes the
phosphorylated substrate. Upon binding, the europium chelate is brought into close proximity to
an acceptor fluorophore, leading to a FRET signal that is proportional to the kinase activity.

Biochemical Kinase Assay Workflow

Assay Preparation

Kinase, Substrate, ATP, Inhibitor

Kinase Reaction

Incubation at Optimal Temperature

Radiometric (33P) Fluorescence-based (Mobility Shift, FRET)

Data Analysis

IC50 Determination
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Biochemical Kinase Assay Workflow
Cellular Assays

1. Mitosis Induction Assay (MIA): This cell-based assay measures the ability of a CHK1
inhibitor to abrogate a G2/M cell cycle checkpoint induced by a DNA damaging agent (e.g.,
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etoposide). Cells are treated with the DNA damaging agent to induce G2 arrest, followed by
treatment with the CHKZ1 inhibitor. The percentage of cells entering mitosis (e.g., by measuring
histone H3 phosphorylation) is then quantified to determine the cellular potency of the CHK1
inhibitor.[3]

2. Cellular pS296 CHK1 ELISA: This assay quantifies the autophosphorylation of CHK1 at
serine 296, a marker of CHK1 activation. Inhibition of this phosphorylation event in cells treated
with a DNA damaging agent provides a direct measure of the target engagement and inhibitory
activity of the compound in a cellular context.[1][2]

3. Sulforhodamine B (SRB) Assay: This assay is used to determine the cytotoxic or cytostatic
effects of the inhibitor on cell proliferation. It measures the total protein content of cells, which is
proportional to the cell number.
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Cellular Assay Workflow for CHK1 Inhibitors
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Cellular Assay Workflow

CHK1 Signaling Pathway

CCT245737 exerts its effect by inhibiting CHK1 within the DNA damage response pathway.
Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and

phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, including
CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. By
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inhibiting CHK1, CCT245737 prevents this arrest, forcing cells with damaged DNA to enter
mitosis, which ultimately leads to mitotic catastrophe and apoptosis.

CHKZ1 Signaling Pathway and Inhibition by CCT245737
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CHKZ1 Signaling Pathway and Inhibition

Conclusion

CCT245737 (SRA737) is a potent and highly selective inhibitor of CHK1 kinase. The
comprehensive selectivity profiling, conducted through a series of robust biochemical and
cellular assays, confirms its specificity for CHK1 with minimal off-target effects on a broad
range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic
candidate, as it is expected to minimize off-target toxicities. The detailed experimental protocols
provided herein offer a framework for the continued investigation and development of this and
other selective kinase inhibitors.
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at: [https://lwww.benchchem.com/product/b15143404#cct245232-selectivity-profile-against-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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